molecular formula C16H21N3O2 B8712415 5-methoxy-1-(piperazin-1-ylmethyl)-3,4-dihydro-1H-isochromene-6-carbonitrile

5-methoxy-1-(piperazin-1-ylmethyl)-3,4-dihydro-1H-isochromene-6-carbonitrile

Cat. No.: B8712415
M. Wt: 287.36 g/mol
InChI Key: AHJKNXFDYLVSEW-UHFFFAOYSA-N
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Description

5-methoxy-1-(piperazin-1-ylmethyl)-3,4-dihydro-1H-isochromene-6-carbonitrile is a complex organic compound that features a piperazine ring, an isochromene moiety, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-(piperazin-1-ylmethyl)-3,4-dihydro-1H-isochromene-6-carbonitrile typically involves multiple steps, starting with the preparation of the isochromene core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions. The piperazine moiety is then introduced via nucleophilic substitution or coupling reactions, often using palladium-catalyzed cross-coupling methods .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-1-(piperazin-1-ylmethyl)-3,4-dihydro-1H-isochromene-6-carbonitrile can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-methoxy-1-(piperazin-1-ylmethyl)-3,4-dihydro-1H-isochromene-6-carbonitrile is not fully understood, but it is believed to interact with specific molecular targets in the body. The piperazine ring may interact with neurotransmitter receptors, while the isochromene moiety could modulate enzyme activity . Further research is needed to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(piperazin-1-ylmethyl)-3,4-dihydro-1H-isochromene-6-carbonitrile
  • 5-(methyloxy)-1-(piperazin-1-ylmethyl)-3,4-dihydro-1H-isochromene-6-carboxamide
  • 5-(methyloxy)-1-(piperidin-1-ylmethyl)-3,4-dihydro-1H-isochromene-6-carbonitrile

Uniqueness

5-methoxy-1-(piperazin-1-ylmethyl)-3,4-dihydro-1H-isochromene-6-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

5-methoxy-1-(piperazin-1-ylmethyl)-3,4-dihydro-1H-isochromene-6-carbonitrile

InChI

InChI=1S/C16H21N3O2/c1-20-16-12(10-17)2-3-13-14(16)4-9-21-15(13)11-19-7-5-18-6-8-19/h2-3,15,18H,4-9,11H2,1H3

InChI Key

AHJKNXFDYLVSEW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1CCOC2CN3CCNCC3)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1,1-dimethylethyl-4-{[6-cyano-5-(methyloxy)-3,4-dihydro-1H-isochromen-1-yl]methyl}piperazine-1-carboxylate (30 mg, 0.08 mmol) in 5 mL of DCM was added 5 mL of TFA was stirred at room temperature for 1 hours, and the reaction was concentrated. The resulting crude 5-(methyloxy)-1-(piperazin-1-ylmethyl)-3,4-dihydro-1H-isochromene-6-carbonitrile was directly used in next step.
Name
1,1-dimethylethyl-4-{[6-cyano-5-(methyloxy)-3,4-dihydro-1H-isochromen-1-yl]methyl}piperazine-1-carboxylate
Quantity
30 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 4-[(6-cyano-5-methoxy-3,4-dihydro-1H-isochromen-1-yl)methyl]piperazine-1-carboxylate (30 mg, 0.08 mmol) in 5 mL of DCM was added 5 mL of TFA was stirred at room temperature for 1 hours, and the reaction was concentrated to afford 5-methoxy-1-(piperazin-1-ylmethyl)-3,4-dihydro-1H-isochromene-6-carbonitrile.
Name
tert-butyl 4-[(6-cyano-5-methoxy-3,4-dihydro-1H-isochromen-1-yl)methyl]piperazine-1-carboxylate
Quantity
30 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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